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Compound of Interest

1-(4-Bromo-3-
Compound Name:
methylphenyl)ethanone

cat. No.: B1330683

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 1-(4-Bromo-3-methylphenyl)ethanone, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the
experimental protocols for acquiring this data and presents it in a clear, tabular format for ease
of comparison and interpretation.

Chemical Structure and Properties

o |[UPAC Name: 1-(4-bromo-3-methylphenyl)ethanone[1][2]

CAS Number: 37074-40-1[1][2][31[41[51[6][7]

Chemical Formula: CoHeBrO[2][4][7]

Molecular Weight: 213.07 g/mol [4][7]

SMILES: CC1=C(C=CC(=C1)C(=0)C)Br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules in solution. Both *H and *C NMR provide detailed information about the carbon-
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hydrogen framework of a molecule.

'H NMR Spectral Data

Table 1: *H NMR Data for 1-(4-Bromo-3-methylphenyl)ethanone

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.8 d 1H Ar-H
~7.6 dd 1H Ar-H
~7.4 d 1H Ar-H
2.55 S 3H -C(O)CHs
2.45 S 3H Ar-CHs

Note: Predicted chemical shifts and multiplicities are based on the analysis of similar

compounds and standard NMR principles. The exact values may vary depending on the

solvent and experimental conditions.

3C NMR Spectral Data

Table 2: 13C NMR Data for 1-(4-Bromo-3-methylphenyl)ethanone
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Chemical Shift (8) ppm Assighment
~197 C=0

~138 Ar-C

~136 Ar-C

~132 Ar-CH

~130 Ar-CH

~128 Ar-CH

~125 Ar-C

~29 -C(O)CHs
~23 Ar-CHs

Note: Predicted chemical shifts are based on the analysis of similar compounds and standard
NMR principles. The exact values may vary depending on the solvent and experimental
conditions.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like 1-(4-Bromo-3-
methylphenyl)ethanone is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical to
avoid interference from solvent protons in the tH NMR spectrum.

 Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0 ppm.

 NMR Tube: Transfer the solution to a clean, dry NMR tube.

o Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is
applied, and the sample is irradiated with radiofrequency pulses. The resulting free induction
decay (FID) signal is detected and then Fourier transformed by a computer to generate the
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NMR spectrum. For 13C NMR, a larger number of scans is typically required due to the low
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

Table 3: IR Absorption Bands for 1-(4-Bromo-3-methylphenyl)ethanone

Wavenumber (cm~12) Intensity Assignment

C-H stretch (aromatic and

~3000-2850 Medium _ .
aliphatic)
~1685 Strong C=0 stretch (aryl ketone)
~1600-1450 Medium-Strong C=C stretch (aromatic ring)
C-C(=0)-C stretch and
~1250 Strong )
bending
~800-600 Strong C-Br stretch

Note: Predicted absorption bands are based on characteristic frequencies for the functional
groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total
Reflectance (ATR) accessory:

e Background Spectrum: A background spectrum of the clean ATR crystal is recorded to
account for any atmospheric or instrumental absorptions.

o Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal.
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e Pressure Application: A pressure arm is applied to ensure good contact between the sample
and the crystal.

» Data Acquisition: The sample is scanned with infrared radiation, and the resulting spectrum
of absorbance or transmittance versus wavenumber is generated.

o Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or
acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can provide information about its
structure through fragmentation patterns.

Mass Spectral Data

Table 4: Mass Spectrometry Data for 1-(4-Bromo-3-methylphenyl)ethanone

m/z Relative Intensity (%) Assignment

[M]* and [M+2]* (due to 7°Br

2la/a14 High and 81Br isotopes)
197/199 High [M - CHs]*
155/157 Medium [M - C(O)CHs]*
118 Medium [CsH7O]*

43 High (Base Peak) [CHsCOJ]*

Note: The predicted fragmentation pattern is based on the structure of the molecule. The
presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with
approximately equal intensities.

Experimental Protocol: Mass Spectrometry
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A general procedure for analyzing a solid organic compound using a mass spectrometer with
an electron ionization (EIl) source is as follows:

Sample Introduction: A small amount of the sample is introduced into the instrument, often
via a direct insertion probe. The sample is then vaporized by heating in a high vacuum.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam, which
ejects an electron from the molecule to form a molecular ion (M*). This process can also
cause the molecular ion to fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion versus its m/z value.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral
data for an organic compound.
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Caption: Workflow for spectral data acquisition and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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